

An In-depth Technical Guide to the Mechanism of Action of OD36

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Compound of Interest

Compound Name: OD36

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Abstract

OD36 is a potent, cell-permeable, and selective dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). This macrocyclic compound demonstrates significant therapeutic potential in preclinical models of inflammatory diseases and fibrodysplasia ossificans progressiva (FOP). By targeting both the RIPK2 and ALK2 signaling pathways, **OD36** effectively modulates key drivers of inflammation and heterotopic ossification. This document provides a comprehensive overview of the mechanism of action of **OD36**, including its effects on downstream signaling cascades, quantitative biochemical and cellular activity, and detailed experimental protocols for key assays.

Introduction

OD36 is a macrocyclic pyrazolopyrimidine derivative that has emerged as a significant research tool and potential therapeutic agent due to its dual inhibitory activity against RIPK2 and ALK2. RIPK2 is a crucial serine/threonine kinase that mediates signaling from the intracellular pattern recognition receptors NOD1 and NOD2, leading to the activation of NF- κ B and MAPK pathways and the subsequent production of pro-inflammatory cytokines. Dysregulation of the NOD2-RIPK2 signaling axis is implicated in a variety of inflammatory conditions, including Crohn's disease.

ALK2, also known as Activin A receptor type 1 (ACVR1), is a bone morphogenetic protein (BMP) type I receptor. Gain-of-function mutations in the ACVR1 gene are the primary cause of the rare and debilitating genetic disorder, fibrodysplasia ossificans progressiva (FOP), which is characterized by progressive heterotopic ossification. These mutations render the ALK2 receptor sensitive to activation by Activin A, leading to aberrant downstream Smad signaling and subsequent bone formation in soft tissues. **OD36** has been shown to potently inhibit both wild-type and mutant ALK2.

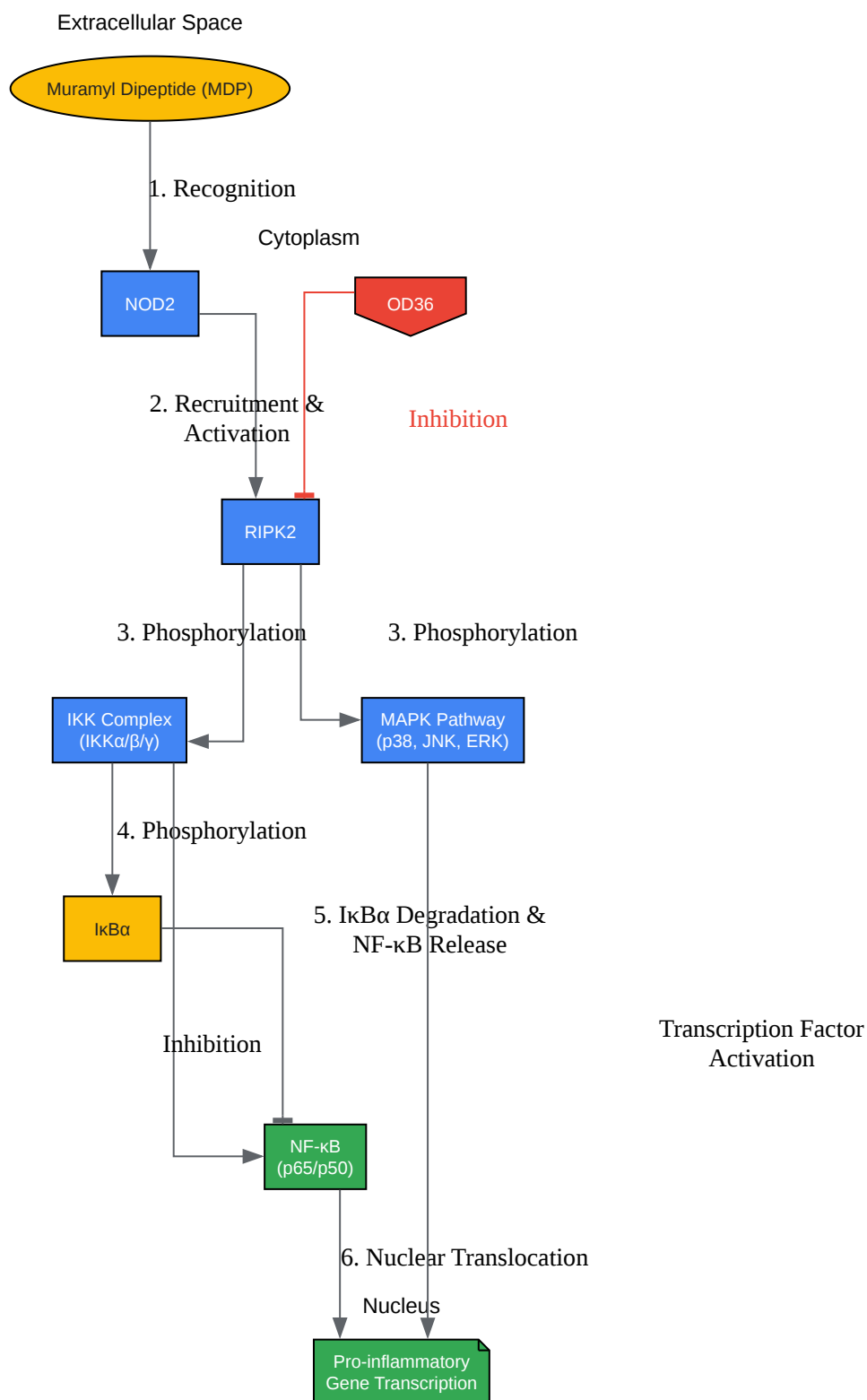
This guide will provide a detailed examination of the biochemical and cellular pharmacology of **OD36**, its impact on key signaling pathways, and the experimental methodologies used to characterize its activity.

Mechanism of Action

OD36 exerts its biological effects by competitively binding to the ATP-binding pockets of RIPK2 and ALK2, thereby inhibiting their kinase activity. This dual inhibition leads to the downstream suppression of distinct signaling pathways critical for inflammatory responses and osteogenic differentiation.

Inhibition of the RIPK2 Signaling Pathway

In the context of innate immunity, bacterial muramyl dipeptide (MDP) is recognized by the intracellular sensor NOD2, which then recruits and activates RIPK2. The kinase activity of RIPK2 is essential for the subsequent activation of the NF- κ B and MAPK signaling pathways. **OD36** directly inhibits the autophosphorylation of RIPK2, a critical step in its activation. This blockade prevents the downstream phosphorylation of IKK α / β and MAP kinases (p38, JNK, and ERK), ultimately leading to the suppression of pro-inflammatory gene expression.

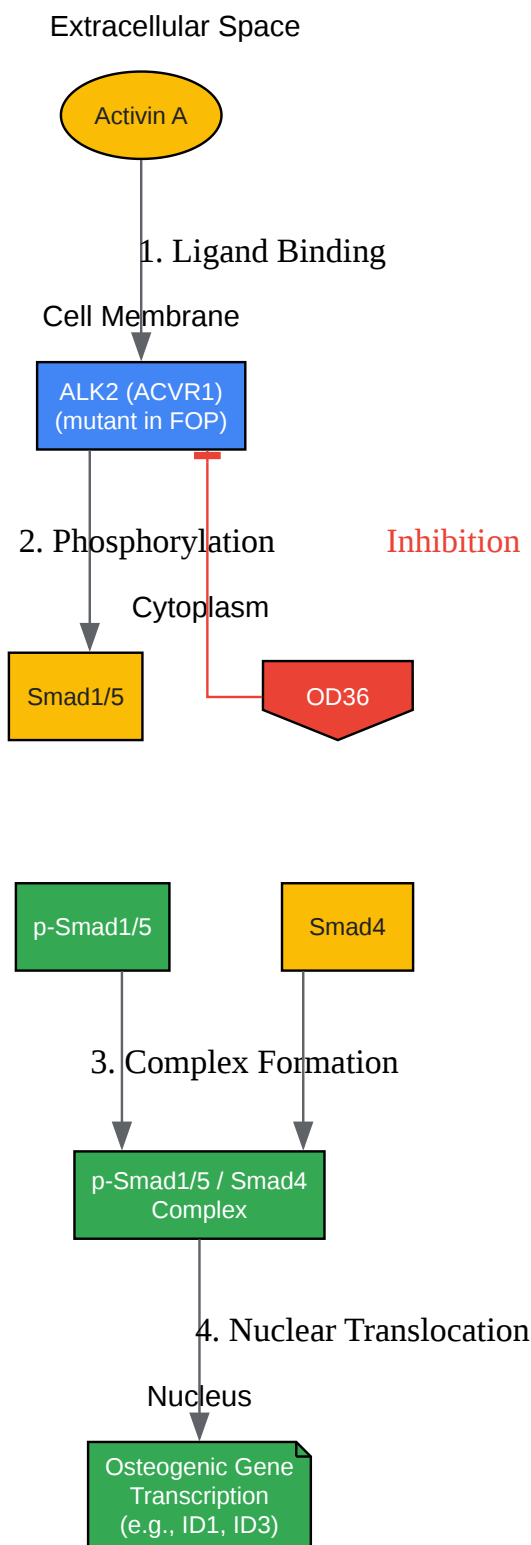


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Caption: **OD36** inhibits the MDP-induced RIPK2 signaling pathway.

Inhibition of the ALK2 Signaling Pathway

In FOP, a mutated ALK2 receptor is aberrantly activated by Activin A. This leads to the phosphorylation of the downstream signaling molecules Smad1 and Smad5. The phosphorylated Smad1/5 complex then associates with Smad4 and translocates to the nucleus, where it activates the transcription of osteogenic genes, such as ID1 and ID3, driving heterotopic bone formation. **OD36** inhibits the kinase activity of both wild-type and the constitutively active mutant ALK2 (R206H).[1] This inhibition prevents the phosphorylation of Smad1/5, thereby blocking the downstream signaling cascade that leads to osteogenic differentiation.[1]



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Caption: **OD36** inhibits the Activin A-induced ALK2 signaling pathway.

Quantitative Data

The inhibitory activity of **OD36** has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of OD36

Target	Assay Type	IC50 (nM)	Kd (nM)	Reference
RIPK2	Kinase Assay	5.3	-	[1]
ALK2 (wild-type)	Kinase Assay	47	37	[1]
ALK2 (R206H mutant)	Kinase Assay	22	-	[1]
ALK1	Binding Assay	-	90	[1]

Table 2: Cellular Activity of OD36

Cell Line	Stimulation	Assay	Endpoint	Concentration	Effect	Reference
KS483	BMP-6 (50 ng/mL)	Western Blot	p-Smad1/5	0.1-1 μ M	Efficient inhibition	[1]
FOP Endothelial Colony-Forming Cells (ECFCs)	Activin A	Gene Expression	ID-1 and ID-3	0.5 μ M	Complete prevention of activation	[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro RIPK2 Kinase Assay

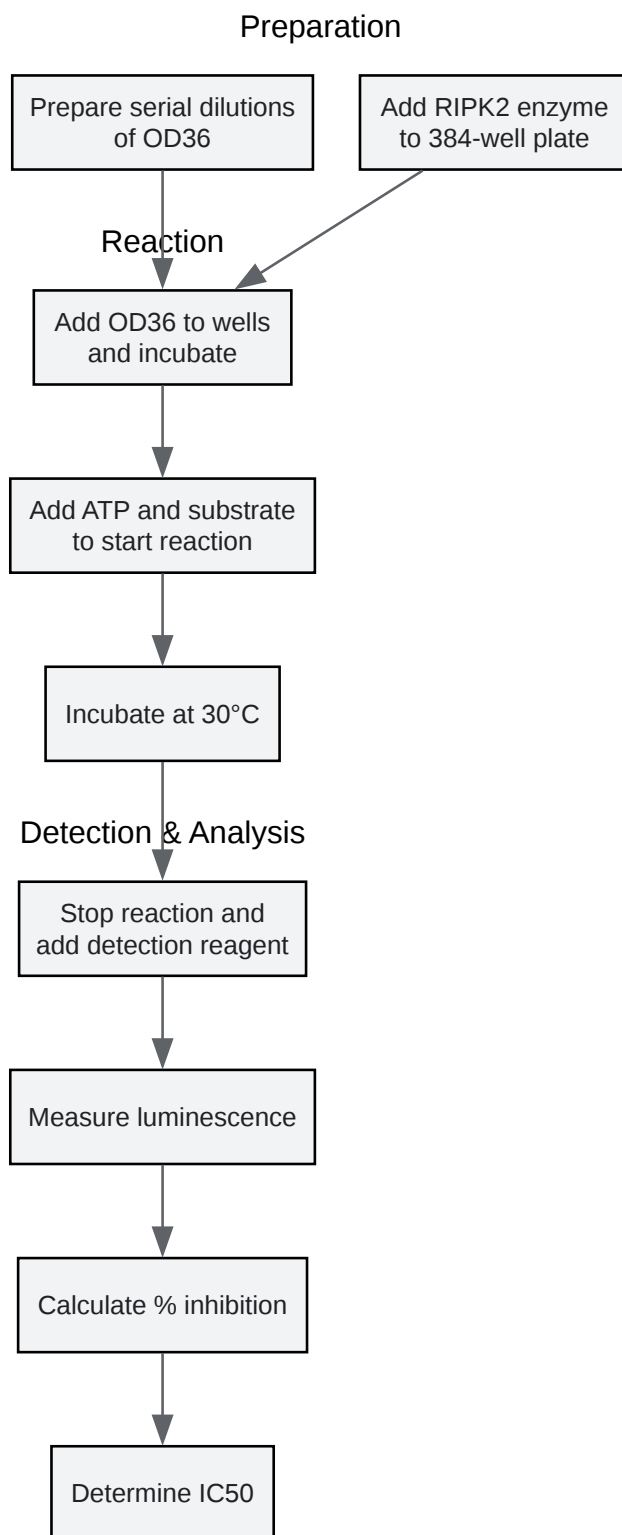
Objective: To determine the half-maximal inhibitory concentration (IC50) of **OD36** against RIPK2.

Materials:

- Recombinant human RIPK2 enzyme
- ATP
- Substrate peptide (e.g., LRRKtide)
- **OD36** at various concentrations
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates

Procedure:

- Prepare serial dilutions of **OD36** in DMSO and then dilute in kinase buffer.
- Add the RIPK2 enzyme to each well of a 384-well plate.
- Add the **OD36** dilutions to the wells containing the enzyme and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
- Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
- Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
- Calculate the percentage of inhibition for each **OD36** concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
- Plot the percentage of inhibition against the logarithm of the **OD36** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



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Caption: Workflow for the in vitro RIPK2 kinase assay.

MDP-Induced Peritonitis in Mice

Objective: To evaluate the in vivo efficacy of **OD36** in a model of acute inflammation.

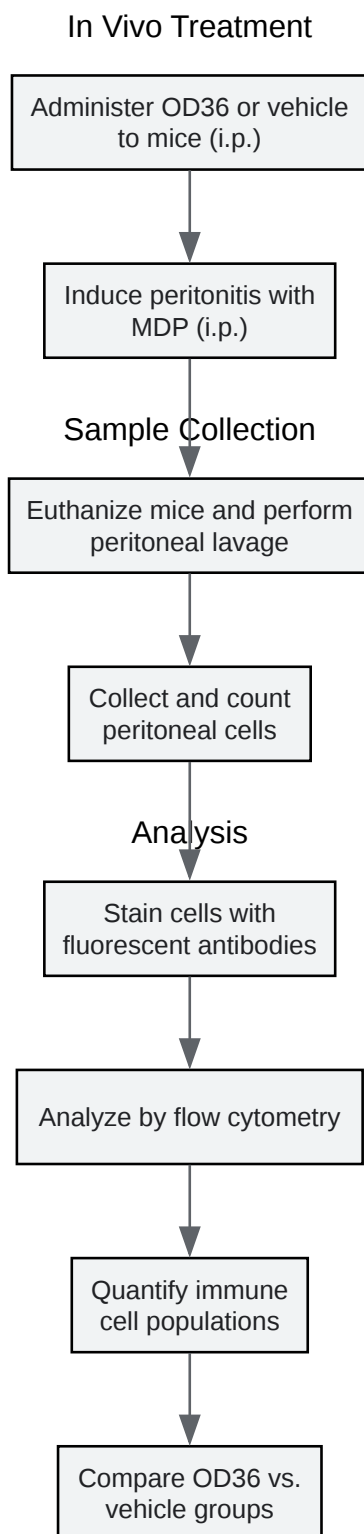
Materials:

- C57BL/6 mice
- Muramyl dipeptide (MDP)
- **OD36**
- Vehicle control (e.g., DMSO/saline)
- Phosphate-buffered saline (PBS)
- FACS buffer (PBS with 2% FBS)
- Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-CD3 for lymphocytes)

Procedure:

- Administer **OD36** (e.g., 6.25 mg/kg) or vehicle control to mice via intraperitoneal (i.p.) injection.
- After a specified pre-treatment time (e.g., 30 minutes), induce peritonitis by i.p. injection of MDP (e.g., 100 µg per mouse).
- At a defined time point post-MDP injection (e.g., 4 hours), euthanize the mice and perform peritoneal lavage by injecting and then collecting 5-10 mL of cold PBS.
- Centrifuge the lavage fluid to pellet the cells.
- Resuspend the cells in FACS buffer and count the total number of cells.
- Stain the cells with fluorescently labeled antibodies against specific immune cell markers.
- Analyze the stained cells by flow cytometry to quantify the number of neutrophils, lymphocytes, and other immune cell populations in the peritoneal cavity.

- Compare the cell numbers between the **OD36**-treated and vehicle-treated groups to determine the effect of **OD36** on inflammatory cell recruitment.



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Caption: Workflow for the MDP-induced peritonitis model in mice.

Inhibition of BMP-6-induced p-Smad1/5 in KS483 Cells

Objective: To assess the cellular activity of **OD36** in inhibiting ALK2-mediated signaling.

Materials:

- KS483 cells (or other suitable cell line expressing ALK2)
- Cell culture medium
- **OD36** at various concentrations
- Recombinant human BMP-6
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (anti-p-Smad1/5, anti-total Smad1)
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate

Procedure:

- Seed KS483 cells in multi-well plates and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **OD36** or vehicle control for a specified time (e.g., 1 hour).
- Stimulate the cells with BMP-6 (e.g., 50 ng/mL) for a defined period (e.g., 30 minutes).
- Wash the cells with cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and probe with a primary antibody against p-Smad1/5.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total Smad1 as a loading control.
- Quantify the band intensities to determine the level of p-Smad1/5 inhibition by **OD36**.

Conclusion

OD36 is a potent and selective dual inhibitor of RIPK2 and ALK2 with significant activity in preclinical models of inflammation and heterotopic ossification. Its mechanism of action involves the direct inhibition of the kinase activities of these two key signaling proteins, leading to the suppression of downstream NF- κ B/MAPK and Smad1/5 signaling pathways, respectively. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and in the fields of inflammatory diseases and FOP. Further investigation into the therapeutic potential of **OD36** and similar dual-target inhibitors is warranted.

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References

- 1. medchemexpress.com [medchemexpress.com]
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